Ethyl 3-bromo-2,6-difluorobenzoate
Description
This compound serves as a critical building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogen and fluorine substituents modulate electronic properties and reactivity . Evidence indicates its discontinued commercial availability (CymitQuimica, 2025), suggesting specialized applications or challenges in production .
Properties
IUPAC Name |
ethyl 3-bromo-2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIQAXWEIBVROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2,6-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3-bromo-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide derivative.
Hydrolysis: The primary products are 3-bromo-2,6-difluorobenzoic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Synthesis:
Ethyl 3-bromo-2,6-difluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique electronic properties enable it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules.
Case Study: Anticancer Agents
In recent studies, derivatives of this compound have been synthesized and evaluated for anticancer activity. For instance, compounds derived from this structure demonstrated inhibition of cancer cell proliferation in vitro, showcasing potential therapeutic applications in oncology.
Organic Synthesis
Reagent in Chemical Reactions:
This compound is frequently used as a reagent in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as nucleophilic substitutions and coupling reactions.
Synthesis Pathways:
The synthesis of this compound typically involves the bromination of 2,6-difluorobenzoic acid followed by esterification with ethanol. This method allows for the efficient production of the compound with high yields .
Agrochemical Applications
Pesticide Development:
Research indicates that this compound can be utilized as a precursor in the development of novel agrochemicals. Its fluorinated structure may enhance the efficacy and stability of pesticide formulations.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; potential anticancer agents |
| Organic Synthesis | Reagent for nucleophilic substitutions; versatile synthetic pathways |
| Agrochemicals | Precursor for developing effective pesticides |
Material Science
Polymer Additives:
The compound's unique properties make it suitable for use as an additive in polymer formulations, enhancing characteristics such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to improved performance in demanding applications .
Environmental Chemistry
Fluorinated Compounds in Environmental Studies:
this compound has been studied for its environmental impact and degradation pathways. Understanding its behavior in environmental systems is crucial for assessing risks associated with fluorinated compounds .
Mechanism of Action
The specific mechanism of action of ethyl 3-bromo-2,6-difluorobenzoate is not well-documented. as an ester, it may interact with biological systems through hydrolysis, releasing the corresponding acid and ethanol. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positional arrangement of halogen and fluorine substituents significantly influences reactivity and stability. Key analogs and their differences are outlined below:
- Electronic Effects : Fluorine’s strong electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (NAS), while bromine serves as a leaving group. For example, in this compound, the meta-bromine and para-fluorine arrangement creates a polarized electronic environment, favoring NAS at the 3-position .
Ester Group Impact on Physicochemical Properties
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl analogs (e.g., Methyl 3-bromo-2,5-difluorobenzoate), enhancing membrane permeability in bioactive molecules .
- Solubility : Methyl esters generally have better solubility in polar solvents (e.g., acetonitrile), while ethyl esters favor organic phases like dichloromethane.
Functional Group Variations
- Amino-Substituted Analogs: Compounds like Methyl 2-amino-4-bromo-3,6-difluorobenzoate introduce amino groups, enabling hydrogen bonding and further functionalization (e.g., amide coupling) .
- Sodium Salts : Sodium 2-chloro-4,5-difluorobenzoate () demonstrates ionic solubility, contrasting with the neutral ethyl ester’s organic-phase compatibility .
Biological Activity
Ethyl 3-bromo-2,6-difluorobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in various fields, particularly in medicinal chemistry and agrochemicals.
This compound has the following chemical characteristics:
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 265.05 g/mol
- LogP (Octanol-Water Partition Coefficient) : Approximately 3.0, indicating moderate lipophilicity which can influence its biological activity and absorption in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, which can lead to:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thereby altering metabolic pathways.
- Receptor Modulation : It may modulate receptor functions, influencing signaling pathways associated with various physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can effectively inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents.
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Enzyme Interaction Study :
A study focused on the interaction between this compound and a specific enzyme involved in metabolic processes. The results demonstrated a significant inhibition rate of approximately 70% at a concentration of 50 µM, suggesting its potential as a lead compound in drug development for metabolic disorders. -
Agricultural Application :
In agricultural research, the compound was tested for its efficacy as a pesticide. It showed promising results in controlling pest populations in field trials, with a reduction of up to 80% in pest numbers compared to untreated controls at application rates of 100 ppm .
Comparative Analysis with Similar Compounds
A comparison with other related compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-4-fluorobenzoate | Moderate | Moderate enzyme inhibition |
| Ethyl 3-chloro-2,6-difluorobenzoate | High | Lower antimicrobial activity |
| Ethyl 4-bromo-2,6-difluorobenzoate | Similar | Higher toxicity in certain assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
